PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as Phosphatidylinositol-3,4,5-triphosphate (C-6) or PIP3C-16, is a synthetic analog of a naturally occurring signaling molecule called phosphatidylinositol-3,4,5-trisphosphate (PIP3) [, ]. PIP3 plays a crucial role in various cellular processes, including cell growth, survival, proliferation, and migration []. Due to its involvement in these fundamental cellular functions, studying PIP3 and its analogs is crucial for understanding various diseases and developing potential therapeutic strategies [].
Compared to naturally occurring PIP3, PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) offers several advantages for scientific research:
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) finds application in various scientific research areas, including:
PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt), also known as synthetic phosphatidylinositol 3,4,5-trisphosphate (PIP3) or PD018718, is a synthetic analog of the naturally occurring cellular signaling molecule phosphatidylinositol 3,4,5-trisphosphate (PIP3) []. PIP3 is a minor component of cellular membranes but plays a crucial role in various cellular processes. This synthetic version possesses the same inositol and diacylglycerol (DAG) stereochemistry as natural PIP3, but with shorter, saturated C6 fatty acids at positions sn-1 and sn-2, making it more water-soluble [].
The key features of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) include:
The presence of the three phosphate groups differentiates PIP3 from other phospholipids. The specific arrangement of these phosphates is crucial for PIP3's function as a signaling molecule.
The compound can potentially undergo hydrolysis by phospholipases, enzymes that break down phospholipids. For example, phospholipase C (PLC) could cleave the bond between the glycerol backbone and the phosphate group, generating inositol trisphosphate (IP3) and DAG.
Data on specific physical and chemical properties of PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) is limited. However, due to the presence of the ammonium salt and the shorter fatty acid chains, it is expected to be more soluble in water compared to naturally occurring PIP3 [].
PIP3 acts as a second messenger in cells, relaying signals from the cell surface to the cytoplasm. It binds to specific protein domains called pleckstrin homology (PH) domains, causing conformational changes that activate these proteins and initiate downstream signaling cascades. These pathways regulate diverse cellular processes like cell growth, survival, migration, and metabolism.
The synthetic PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) mimics the natural PIP3's function. It can bind to PH domain-containing proteins and activate similar signaling pathways for research purposes [].